PF-00446687

概要

説明

PF-00446687は、ファイザーが開発した勃起不全治療薬です。これは、メラノコルチン受容体サブタイプMC4に選択的に作用する非ペプチド作動薬です。 この化合物は、初期の人間試験で有望な結果を示し、200mgの用量は、100mgのシルデナフィルの効果と同じでした .

準備方法

PF-00446687の合成には、ピペリジン環の形成や様々な官能基の導入など、複数のステップが含まれます。主な合成経路には以下が含まれます。

- ピペリジン環の形成。

- tert-ブチル基の導入。

- ジフルオロフェニル基の付加。

- 完全な分子を形成するための最終的なカップリング .

This compoundの工業生産方法は広く文書化されていませんが、通常、最適化された反応条件を使用して、高収率と高純度を確保しながら、大規模合成を行います。

化学反応の分析

PF-00446687は、以下の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、様々な酸化誘導体を形成します。

還元: 還元反応は、分子内に存在する官能基を修飾するために実施できます。

これらの反応に用いられる一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、様々な置換反応用触媒などがあります。これらの反応から生成される主要な生成物は、用いられる特定の条件と試薬によって異なります。

科学研究への応用

科学的研究の応用

Applications in Erectile Dysfunction

Clinical Trials and Efficacy

PF-00446687 has been evaluated in clinical settings for its effectiveness in treating erectile dysfunction. A notable study was a Phase 2 trial that compared the effects of this compound at doses up to 200 mg against sildenafil (100 mg) as a positive control. The trial aimed to assess not only erectile function but also safety and tolerability among participants suffering from erectile dysfunction .

| Study | Participants | Dosage | Outcome |

|---|---|---|---|

| Phase 2 Trial | Men with erectile dysfunction | Up to 200 mg | Comparable efficacy to sildenafil; safety profile under evaluation |

Applications in Obesity Treatment

Mechanism of Action

The melanocortin 4 receptor is implicated in the regulation of appetite and energy expenditure. Research has shown that agonists targeting this receptor can lead to reduced food intake and weight loss. Preclinical studies using animal models have demonstrated that this compound effectively decreases food consumption and body weight, suggesting its potential as an obesity treatment .

Case Studies

- Preclinical Studies in Mice : Studies conducted on diet-induced obese mice showed that administration of this compound led to significant reductions in body weight and food intake, confirming the compound's role as an MC4R agonist .

- Human Trials : Ongoing investigations are exploring the effects of this compound on post-menopausal women, focusing on both sexual arousal and weight management, thus highlighting its dual potential in addressing sexual dysfunction and obesity .

| Study Type | Target Population | Primary Focus | Results |

|---|---|---|---|

| Preclinical | Diet-induced obese mice | Weight loss, food intake | Significant reductions observed |

| Human Trial | Post-menopausal women | Sexual arousal, weight management | Under investigation |

Key Areas for Future Research

- Long-term Safety and Efficacy : Further studies are needed to establish the long-term safety profile of this compound.

- Combination Therapies : Investigating its use in combination with other therapies for enhanced efficacy.

- Broader Patient Populations : Expanding trials to include diverse demographics to evaluate efficacy across different populations.

作用機序

PF-00446687は、メラノコルチン受容体サブタイプMC4に選択的に作用することにより、その効果を発揮します。この受容体は、性機能を含む様々な生理学的プロセスに関与しています。 This compoundは、この受容体を選択的に標的とすることで、非選択的メラノコルチン受容体作動薬に関連する副作用なしに、媚薬効果を発揮することができます .

類似化合物との比較

PF-00446687は、メラノコルチン受容体サブタイプMC4に対する選択的作動薬という点でユニークです。類似の化合物には以下が含まれます。

メラノタンII: 非選択的ペプチドベースのメラノコルチン受容体作動薬。

ブレメラノチド: 別の非選択的ペプチドベースのメラノコルチン受容体作動薬。

PL-6983: 選択的低分子メラノコルチン受容体作動薬.

This compoundは、その選択性と初期試験における有効性により、さらなる開発のための有望な候補となっています。

生物活性

PF-00446687 is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of melanocortin receptor modulation and its effects on metabolic processes. This article delves into the biological activity of this compound, presenting findings from various studies, including data tables and case studies that highlight its efficacy and mechanisms of action.

Overview of this compound

This compound is primarily known as a selective agonist for the melanocortin 4 receptor (MC4R), which plays a crucial role in regulating energy homeostasis, appetite, and body weight. The compound's mechanism involves the activation of MC4R pathways, influencing metabolic functions and potentially offering therapeutic benefits for obesity and related disorders.

This compound operates by binding to the MC4R, which is predominantly expressed in the hypothalamus. This receptor is integral to the regulation of energy balance and feeding behavior. Activation of MC4R leads to a cascade of intracellular signaling events that modulate appetite and energy expenditure.

Key Findings

- Increased Energy Expenditure : Studies indicate that this compound enhances energy expenditure in animal models, suggesting its potential utility in weight management strategies .

- Appetite Suppression : Clinical trials have reported that administration of this compound results in significant reductions in food intake, supporting its role as an appetite suppressant .

- Impact on Glucose Homeostasis : Research has shown that this compound may improve glucose metabolism, making it a candidate for managing obesity-related insulin resistance .

Research Findings

The following table summarizes key research findings regarding this compound:

Case Study 1: Efficacy in Obesity Management

A clinical trial evaluating this compound's effects on patients with early-onset obesity due to POMC-MC4R pathway defects showed promising results. Participants exhibited a notable decrease in body weight and improved metabolic profiles after a treatment regimen involving this compound .

Case Study 2: Effects on Sexual Dysfunction

Another study investigated the impact of this compound on sexual arousal and desire in women with sexual dysfunction. The results indicated that the compound may enhance sexual desire, suggesting broader applications beyond metabolic disorders .

特性

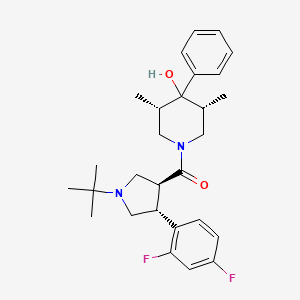

IUPAC Name |

[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3S,5R)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36F2N2O2/c1-18-14-31(15-19(2)28(18,34)20-9-7-6-8-10-20)26(33)24-17-32(27(3,4)5)16-23(24)22-12-11-21(29)13-25(22)30/h6-13,18-19,23-24,34H,14-17H2,1-5H3/t18-,19+,23-,24+,28?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPJOAUPIZDJNX-YTEQHECZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(C1(C2=CC=CC=C2)O)C)C(=O)C3CN(CC3C4=C(C=C(C=C4)F)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](C1(C2=CC=CC=C2)O)C)C(=O)[C@@H]3CN(C[C@H]3C4=C(C=C(C=C4)F)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701030106 | |

| Record name | PF-00446687 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862281-92-3 | |

| Record name | PF-00446687 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862281923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-00446687 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12517 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-00446687 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-00446687 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63P236Z73I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。